molecular formula C13H25NO5S B8817258 tert-butyl 4-(1-methylsulfonyloxyethyl)piperidine-1-carboxylate

tert-butyl 4-(1-methylsulfonyloxyethyl)piperidine-1-carboxylate

Cat. No.: B8817258
M. Wt: 307.41 g/mol
InChI Key: IRFCMVHKGVYWPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 4-(1-methylsulfonyloxyethyl)piperidine-1-carboxylate: is an organic compound with the molecular formula C11H21NO5S. It is a piperidine derivative, characterized by the presence of a tert-butyl ester group and a methylsulfonyloxyethyl substituent. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(1-methylsulfonyloxyethyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced via esterification reactions using tert-butyl alcohol and suitable carboxylic acid derivatives.

    Attachment of the Methylsulfonyloxyethyl Group: The methylsulfonyloxyethyl group is introduced through a substitution reaction, where a suitable leaving group on the piperidine ring is replaced by the methylsulfonyloxyethyl moiety.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow processes and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 4-(1-methylsulfonyloxyethyl)piperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyloxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products:

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced derivatives, often involving the conversion of the ester group to an alcohol.

    Substitution: Substituted piperidine derivatives with different functional groups replacing the methylsulfonyloxyethyl group.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activity and interactions with biological targets.

Medicine:

  • Explored as a potential lead compound in drug discovery and development.
  • Studied for its pharmacological properties and potential therapeutic applications.

Industry:

  • Utilized in the production of fine chemicals and pharmaceuticals.
  • Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(1-methylsulfonyloxyethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, depending on its structural features and functional groups. The pathways involved may include binding to active sites of enzymes or receptors, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

  • tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
  • tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate

Comparison:

    Structural Differences: The presence of different substituents on the piperidine ring distinguishes these compounds from each other.

    Reactivity: The reactivity of these compounds can vary based on the nature and position of the substituents.

    Applications: While all these compounds are used in organic synthesis and medicinal chemistry, their specific applications may differ based on their unique properties.

Properties

Molecular Formula

C13H25NO5S

Molecular Weight

307.41 g/mol

IUPAC Name

tert-butyl 4-(1-methylsulfonyloxyethyl)piperidine-1-carboxylate

InChI

InChI=1S/C13H25NO5S/c1-10(19-20(5,16)17)11-6-8-14(9-7-11)12(15)18-13(2,3)4/h10-11H,6-9H2,1-5H3

InChI Key

IRFCMVHKGVYWPT-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCN(CC1)C(=O)OC(C)(C)C)OS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-(1-hydroxy-ethyl)-piperidine-1-carboxylic acid tert-butyl ester (18.24 g, 79.54 mmol) in dichloromethane (400 mL) and triethylamine (12.20 mL, 87.49 mmol) at 0° C. is added methanesulfonyl chloride (9.23 mL, 119.30 mmol). The reaction is allowed to warm to room temperature over 16 h. The mixture is washed with 0.1 M hydrochloric acid, saturated aqueous sodium bicarbonate, water, and brine. The material is dried over magnesium sulfate, filtered, and concentrated to dryness. The crude material is purified by flash chromatography over silica gel to afford 22.65 g of the title compound as a colourless oil. 1H NMR (CDCl3) δ (ppm): 1.19-1.30 (m, 2H), 1.39 (d, 3H), 1.44 (s, 9H), 1.6-1.8 (m, 3H), 2.66 (m, 2H), 2.99 (s, 3H), 4.16 (m, 2H), 4.62 (t, 1H).
Quantity
18.24 g
Type
reactant
Reaction Step One
Quantity
12.2 mL
Type
reactant
Reaction Step One
Quantity
9.23 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

(±)-1,1-Dimethylethyl 4-{1-[(methylsulfonyl)oxy]ethyl}-1-piperidinecarboxylate (0.74 g, 49%) was prepared as a light brown oil from (±)-1,1-dimethylethyl 4-(1-hydroxyethyl)-1-piperidinecarboxylate (0.56 g, 2.44 mmol), methanesulfonyl chloride (0.23 mL, 2.93 mmol) and Et3N (0.69 mL, 4.88 mmol) in a manner similar to Example 150, Step 1. The crude product was used without further purification. 1H NMR (400 MHz, CDCl3): δ 4.70-4.55 (m, 1H), 4.20-4.10 (m, 2H), 2.99 (s, 3H), 2.70-2.55 (m, 2H), 1.80-1.60 (m, 3H), 1.43 (s, 9H), 1.38 (d, 3H, J=6.4 Hz), 1.35-1.15 (m, 2H).
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
0.23 mL
Type
reactant
Reaction Step One
Name
Quantity
0.69 mL
Type
reactant
Reaction Step One

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